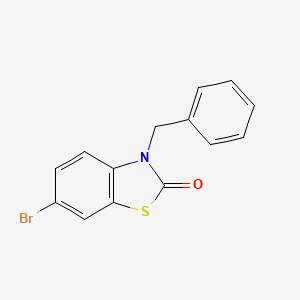

![molecular formula C13H16N4O3 B5636902 5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5636902.png)

5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrimidinyl-furamide derivatives typically involves several steps, including the Mitsunobu reaction, which is an efficient method for introducing arylaminomethyl groups into furo[2,3-d]pyrimidines. For instance, V. Masevičius et al. (2012) developed an efficient synthesis method for 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines through the Mitsunobu reaction, highlighting the influence of substituents in the arylamine moiety on the reaction outcomes (Masevičius, Petraitytė, & Tumkevičius, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidinyl-furamide derivatives reveals significant insights into their electronic and spatial configuration. Studies such as those by Jorge Trilleras et al. (2009) on isostructural pyrimidine derivatives emphasize the planarity of the pyrimidine rings and the displacement of ring-substituent atoms, which provide evidence for polarization of the electronic structures. These studies contribute to understanding the molecular basis of the compound's reactivity and interactions (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The chemical reactivity of "5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide" is influenced by its functional groups and molecular structure. The presence of the methoxymethyl and furamide groups suggests potential reactivity towards nucleophilic substitutions, condensation reactions, and hydrogen bonding capabilities. The study on the synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines by Wagner et al. (1993) demonstrates the variety of reactions pyrimidine derivatives can undergo, including cyclization and substitution reactions, which are relevant for the synthesis and modification of the compound (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The physical properties of pyrimidinyl-furamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. Research by A. Yépes et al. (2012) on related nitrosopyrimidine compounds provides valuable data on their crystal and molecular structures, which can be extrapolated to understand the physical characteristics of "5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide" (Yépes, Palma, Marchal, Cobo, & Glidewell, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are fundamental aspects of the compound's application in synthesis and drug design. For example, the synthesis and antimicrobial activity study of thieno[2,3-d]pyrimidinones by Chambhare et al. (2003) illustrates the methodology for assessing the chemical properties and potential biological activities of pyrimidine derivatives (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Eigenschaften

IUPAC Name |

5-[[[6-(methoxymethyl)pyrimidin-4-yl]amino]methyl]-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-14-13(18)11-4-3-10(20-11)6-15-12-5-9(7-19-2)16-8-17-12/h3-5,8H,6-7H2,1-2H3,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJNOJUNPAKQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CNC2=NC=NC(=C2)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({[6-(methoxymethyl)pyrimidin-4-yl]amino}methyl)-N-methyl-2-furamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636819.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]carbonyl}-1-ethyl-2(1H)-pyridinone](/img/structure/B5636824.png)

![[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5636834.png)

![1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol](/img/structure/B5636851.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine](/img/structure/B5636856.png)

![8-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636876.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide dihydrochloride](/img/structure/B5636885.png)

![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5636888.png)

![3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636896.png)

![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}chromane-3-carboxamide](/img/structure/B5636910.png)